molecular formula C17H18ClN3O4S B2614304 6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide CAS No. 1384614-24-7

6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide

Cat. No.: B2614304
CAS No.: 1384614-24-7
M. Wt: 395.86
InChI Key: IZRQMZUCNYJLNG-UHFFFAOYSA-N
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Description

6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. This compound features a pyridine ring substituted with a chloro group, a methylsulfanyl group, and a carbohydrazide moiety, along with an ethoxyphenoxyacetyl group. The combination of these functional groups imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts under acidic or basic conditions.

    Introduction of the Chloro and Methylsulfanyl Groups: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride. The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiolating agents such as methylthiolate salts.

    Attachment of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the pyridine derivative with hydrazine or hydrazine derivatives under reflux conditions.

    Incorporation of the Ethoxyphenoxyacetyl Group: This step involves the acylation of the carbohydrazide derivative with 2-(2-ethoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Acylation: The carbohydrazide moiety can undergo further acylation reactions to form more complex derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alkoxides.

    Bases: Triethylamine, pyridine.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

    Acylated Derivatives: From further acylation of the carbohydrazide moiety.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the carbohydrazide moiety suggests possible applications in enzyme inhibition studies or as a precursor for the synthesis of biologically active hydrazones.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The combination of functional groups may impart activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it may find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The carbohydrazide moiety could form hydrogen bonds or covalent bonds with active site residues, while the ethoxyphenoxyacetyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N’-[2-(2-methoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide: Similar structure with a methoxy group instead of an ethoxy group.

    6-chloro-N’-[2-(2-phenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(ethylsulfanyl)pyridine-3-carbohydrazide: Contains an ethylsulfanyl group instead of a methylsulfanyl group, potentially altering its chemical properties.

Uniqueness

The uniqueness of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The ethoxyphenoxyacetyl group may enhance its solubility and binding interactions, while the methylsulfanyl group provides a site for further chemical modifications.

This detailed overview should provide a comprehensive understanding of 6-chloro-N’-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide, its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-methylsulfanylpyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-3-24-12-6-4-5-7-13(12)25-10-15(22)20-21-16(23)11-8-9-14(18)19-17(11)26-2/h4-9H,3,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRQMZUCNYJLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NNC(=O)C2=C(N=C(C=C2)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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